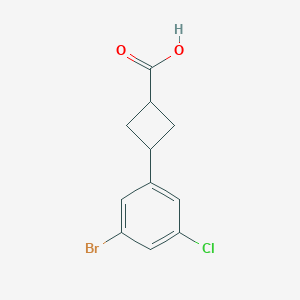
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2356793-84-3 . It has a molecular weight of 289.56 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.56 . More specific physical and chemical properties were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
1. X-Ray Analysis and Intramolecular Cyclization
Karapetyan et al. (2001) investigated the intramolecular cyclization of trichloroacetic acid derivatives, forming cyclobutanes with functional substituents. This research is crucial for understanding the stereoisomer composition and coordination abilities of functional groups in cyclobutane derivatives, which are related to 3-(3-Bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid (Karapetyan, Sargsyan, Mikaelyan, Sardaryan, & Badanyan, 2001).
2. Structural Determination and Hydrogen Bonding
Smith and Wermuth (2012) focused on the structures of compounds formed from reactions involving cyclohexane dicarboxylic anhydride, which can be related to the structural analysis of this compound. Their work highlights the importance of hydrogen bonding in stabilizing the structures of such compounds (Smith & Wermuth, 2012).
3. Photocycloaddition Reactions
Cleridou et al. (2000) studied the photocycloaddition reactions of arylethenes to naphthoquinones, leading to cyclobutane adducts. This study provides insight into the behavior of cyclobutane derivatives under photoreaction conditions, relevant to the understanding of this compound (Cleridou, Covell, Gadhia, Gilbert, & Kamonnawin, 2000).
4. Antitumor Activity of Carboplatin Derivatives
Bernhardt et al. (2004) synthesized new carboplatin derivatives by introducing substituents into the cyclobutane ring, revealing insights into the antitumor activity of such compounds. This research is relevant to the study of cyclobutane derivatives including this compound (Bernhardt, Brunner, Gruber, Lottner, Pushpan, Tsuno, & Zabel, 2004).
Eigenschaften
IUPAC Name |
3-(3-bromo-5-chlorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClO2/c12-9-3-7(4-10(13)5-9)6-1-8(2-6)11(14)15/h3-6,8H,1-2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXUBQOIEWCUCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC(=C2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)
![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)
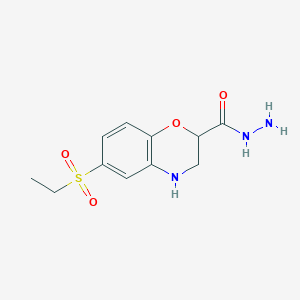
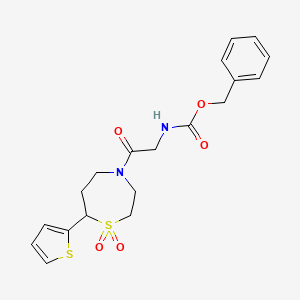
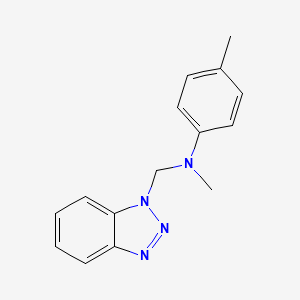
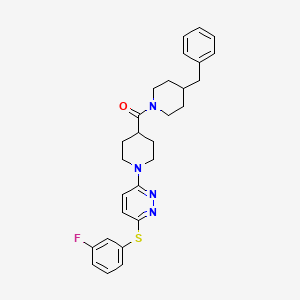

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2362753.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)

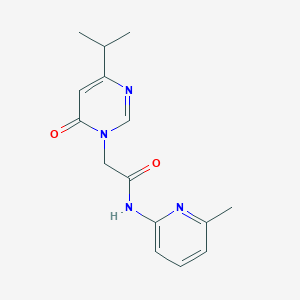
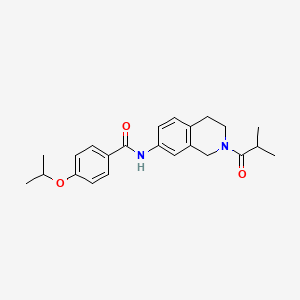
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

